molecular formula C8H10N2O2S B145953 3-((3-Aminopyridin-2-yl)thio)propanoic acid CAS No. 136742-80-8

3-((3-Aminopyridin-2-yl)thio)propanoic acid

Cat. No.: B145953
CAS No.: 136742-80-8
M. Wt: 198.24 g/mol
InChI Key: GJOMOWRTJNVXAN-UHFFFAOYSA-N
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Description

3-((3-Aminopyridin-2-yl)thio)propanoic acid is a chemical compound with the molecular formula C8H10N2O2S. It is known for its unique structure, which includes a propanoic acid backbone with a 3-amino-2-pyridinylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Aminopyridin-2-yl)thio)propanoic acid typically involves the reaction of 3-amino-2-pyridinethiol with a propanoic acid derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-((3-Aminopyridin-2-yl)thio)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-((3-Aminopyridin-2-yl)thio)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((3-Aminopyridin-2-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s thio and amino groups allow it to form coordination complexes with metal ions, which can influence its biological and chemical activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-((3-Aminopyridin-2-yl)thio)propanoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

136742-80-8

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

3-(3-aminopyridin-2-yl)sulfanylpropanoic acid

InChI

InChI=1S/C8H10N2O2S/c9-6-2-1-4-10-8(6)13-5-3-7(11)12/h1-2,4H,3,5,9H2,(H,11,12)

InChI Key

GJOMOWRTJNVXAN-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)SCCC(=O)O)N

Canonical SMILES

C1=CC(=C(N=C1)SCCC(=O)O)N

Synonyms

Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]- (9CI)

Origin of Product

United States

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